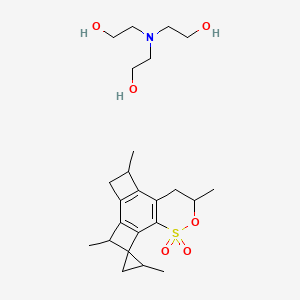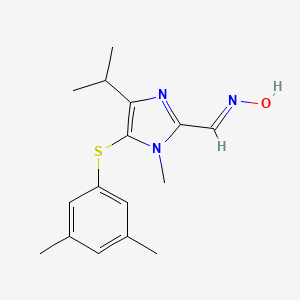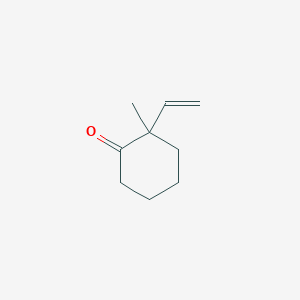
2-Ethenyl-2-methylcyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethenyl-2-methylcyclohexanone is a cyclic ketone with the molecular formula C10H16O It is a derivative of cyclohexanone, characterized by the presence of an ethenyl group and a methyl group attached to the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chlorination and Dehydrohalogenation: One common method involves the chlorination of 2-methylcyclohexanone followed by dehydrohalogenation. The process begins with the reaction of 2-methylcyclohexanone with sulfuryl chloride in dry carbon tetrachloride, resulting in 2-chloro-2-methylcyclohexanone.
Allylation: Another method involves the allylation of 2-methylcyclohexanone.
Industrial Production Methods
Industrial production methods for 2-ethenyl-2-methylcyclohexanone typically involve large-scale chlorination and dehydrohalogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 2-Ethenyl-2-methylcyclohexanone can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation agents like chlorine or bromine are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
2-Ethenyl-2-methylcyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of 2-ethenyl-2-methylcyclohexanone involves its interaction with specific molecular targets and pathways. The compound can undergo various chemical transformations, influencing biological processes through its metabolites. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylcyclohexanone: A cyclic ketone with a similar structure but lacking the ethenyl group.
Cyclohexanone: The parent compound without any substituents.
2-Methyl-2-cyclohexenone: A closely related compound with a double bond in the ring.
Uniqueness
2-Ethenyl-2-methylcyclohexanone is unique due to the presence of both an ethenyl and a methyl group on the cyclohexane ring, which imparts distinct chemical properties and reactivity compared to its analogs .
Propriétés
Numéro CAS |
63196-62-3 |
|---|---|
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
2-ethenyl-2-methylcyclohexan-1-one |
InChI |
InChI=1S/C9H14O/c1-3-9(2)7-5-4-6-8(9)10/h3H,1,4-7H2,2H3 |
Clé InChI |
APZRDJBSBJUMIV-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCCC1=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3-dioxo-2-oxa-3λ6-thiatricyclo[6.3.1.04,12]dodeca-1(11),4(12),5,7,9-pentaene-7-sulfonic acid](/img/structure/B12688778.png)
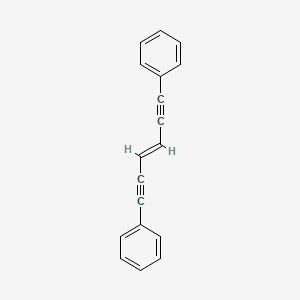

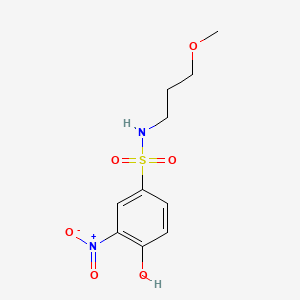

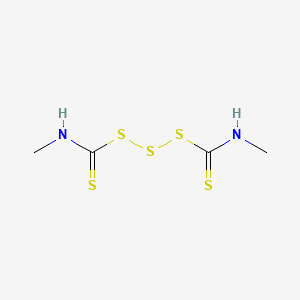
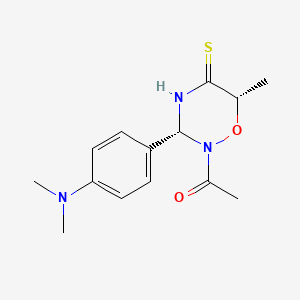
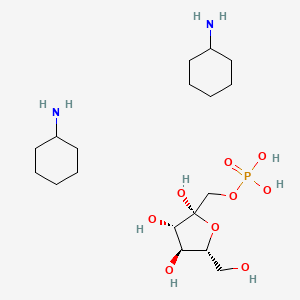
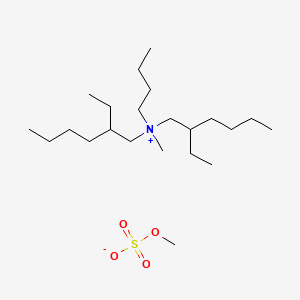
![3-Allyl-5-[(1-methylpyrrolidin-2-ylidene)ethylidene]-2-thioxooxazolidin-4-one](/img/structure/B12688835.png)
![N-[2-[[4-(2,2-Dicyanovinyl)-M-tolyl]ethylamino]ethyl]benzamide](/img/structure/B12688846.png)

